GSK872

Beschreibung

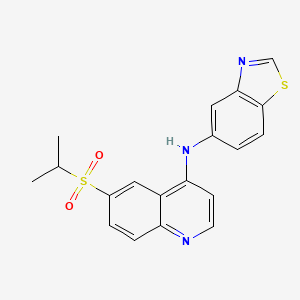

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDBTQNFAPKACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK872: A Comprehensive Selectivity Profile for Research Professionals

An In-Depth Technical Guide

This technical guide provides a detailed overview of the selectivity profile of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and potential therapeutic applications of this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the pertinent signaling pathway.

Introduction

This compound is a small molecule inhibitor that has garnered significant interest for its high affinity and selectivity towards RIPK3, a key serine-threonine kinase involved in the execution of necroptosis, a form of programmed necrotic cell death. Understanding the precise selectivity profile of this compound is crucial for its application as a chemical probe to investigate the roles of RIPK3 in various physiological and pathological processes, as well as for its potential development as a therapeutic agent.

Quantitative Selectivity Profile

This compound exhibits a highly potent and selective inhibitory activity against RIPK3. The following tables summarize the key quantitative data regarding its binding affinity and kinase inhibition.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK3

| Parameter | Value (nM) | Assay Type |

| IC50 (Binding) | 1.8[1][2] | Biochemical Kinase Binding Assay |

| IC50 (Kinase Activity) | 1.3[1][3][4][5] | Cell-Free Kinase Activity Assay |

Table 2: Kinase Selectivity Profile of this compound

| Target | Selectivity Fold vs. RIPK3 | Screening Panel | Concentration Tested |

| RIPK1 | >1000[3] | Broad Kinase Panel | 1 µM[1] |

| Panel of 300 Kinases | >1000[3][4] | Broad Kinase Panel | 1 µM[1][2] |

As the data indicates, this compound is a nanomolar inhibitor of RIPK3 with exceptional selectivity against a wide range of other kinases, including the closely related RIPK1. This high degree of selectivity makes it an invaluable tool for dissecting RIPK3-specific signaling pathways.

Cellular Activity and Off-Target Effects

In cellular contexts, this compound effectively blocks necroptosis induced by various stimuli, including TNF-α, Toll-like receptor 3 (TLR3) ligands, and viral infections.[3][4][5] However, it is important to note that at higher concentrations (typically in the range of 3-10 µM), this compound has been observed to induce caspase-8-mediated apoptosis.[3][4][5] This on-target toxicity is a critical consideration for experimental design and data interpretation.

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to determine the selectivity profile of this compound.

Biochemical Kinase Inhibition Assay (e.g., Fluorescence Polarization)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase. The detection of the phosphorylated product is often achieved using a phosphospecific antibody coupled to a fluorescent reporter.

General Protocol:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the recombinant RIPK3 enzyme to the desired concentration in the kinase reaction buffer.

-

Prepare a solution of the peptide substrate and ATP at concentrations optimized for the assay.

-

Prepare a serial dilution of this compound in DMSO, and then further dilute in the kinase reaction buffer.

-

-

Kinase Reaction:

-

In a microplate, add the RIPK3 enzyme, the peptide substrate, and the this compound dilutions.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA.

-

Add a fluorescently labeled phosphospecific antibody that binds to the phosphorylated substrate.

-

Measure the fluorescence polarization or other fluorescence-based signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinase Binding Assay (e.g., LanthaScreen™)

This assay measures the direct binding of a test compound to the kinase of interest.

Principle: This assay often employs a competitive binding format using a fluorescently labeled tracer that binds to the kinase's ATP pocket. An inhibitor will compete with the tracer for binding, resulting in a change in the fluorescence signal (e.g., FRET).

General Protocol:

-

Reagent Preparation:

-

Prepare a binding assay buffer.

-

Dilute the tagged recombinant RIPK3 enzyme and a corresponding europium-labeled antibody to the desired concentrations.

-

Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Binding Reaction:

-

In a microplate, add the this compound dilutions.

-

Add the mixture of the RIPK3 enzyme and the europium-labeled antibody.

-

Add the fluorescent tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Detection:

-

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

-

-

Data Analysis:

-

Calculate the emission ratio of the acceptor and donor fluorophores.

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Cellular Necroptosis Assay

This assay assesses the ability of a compound to inhibit necroptosis in a cellular model.

Principle: Necroptosis is induced in a susceptible cell line, and cell viability is measured in the presence and absence of the test compound.

General Protocol:

-

Cell Culture:

-

Plate a necroptosis-sensitive cell line (e.g., HT-29 or L929) in a 96-well plate and allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).

-

-

Induction of Necroptosis:

-

Induce necroptosis by adding a combination of stimuli, such as TNF-α, a SMAC mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (like z-VAD-FMK, to block apoptosis).

-

-

Incubation:

-

Incubate the cells for a sufficient time to allow for cell death to occur (e.g., 18-24 hours).

-

-

Viability Measurement:

-

Measure cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

-

Data Analysis:

-

Normalize the viability data to untreated controls.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value for necroptosis inhibition.

-

Signaling Pathway Visualization

The following diagram illustrates the canonical necroptosis signaling pathway and highlights the point of intervention by this compound.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of RIPK3 kinase activity. Its well-defined selectivity profile, particularly its minimal off-target effects on a broad range of kinases at concentrations effective for RIPK3 inhibition, establishes it as a superior chemical tool for investigating the biological functions of RIPK3. Researchers should, however, remain cognizant of the potential for inducing apoptosis at higher concentrations. The experimental protocols and pathway information provided in this guide are intended to facilitate the effective use of this compound in research and drug development endeavors.

References

The Role of GSK872 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This cell death modality is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). GSK872 has been identified as a highly potent and selective small-molecule inhibitor of RIPK3 kinase activity, making it an invaluable chemical probe for dissecting the necroptotic pathway and a potential therapeutic lead. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to Necroptosis

Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death.[1] Morphologically, it is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.[2] The pathway can be initiated by various stimuli, including signals from death receptors like TNFR1, Toll-like receptors (TLRs), and viral sensors.[1][2] The central regulatory axis of necroptosis consists of the serine/threonine kinases RIPK1 and RIPK3, and their substrate, the pseudokinase MLKL.[3]

This compound: A Specific Inhibitor of RIPK3

This compound is a potent and highly selective inhibitor of RIPK3.[4][5] It functions by binding to the kinase domain of RIPK3, thereby preventing its autophosphorylation and its subsequent phosphorylation of MLKL, which is the terminal and executing step in the necroptosis cascade.[6][7] This blockade effectively halts the signaling pathway before the loss of plasma membrane integrity.

Mechanism of Action

Upon stimulation (e.g., by TNFα in the absence of caspase-8 activity), RIPK1 and RIPK3 are recruited to form a functional amyloid-like signaling complex known as the necrosome.[1][8] Within this complex, RIPK1 and RIPK3 phosphorylate each other, leading to the full activation of RIPK3. This compound directly inhibits the catalytic activity of RIPK3, preventing the phosphorylation of MLKL.[6] This action stops the subsequent oligomerization of MLKL and its translocation to the plasma membrane, thus preventing cell lysis.[8][9] this compound has been shown to be highly selective for RIPK3, with over 1000-fold selectivity against a panel of 300 other kinases, including the closely related RIPK1.[4][5][10]

Quantitative Data on this compound Activity

The potency of this compound has been characterized in both cell-free biochemical assays and cell-based necroptosis models. A notable shift in potency is typically observed between these assay formats, with higher concentrations required for efficacy in cellular environments.[11][12]

| Assay Type | Target/System | Potency (IC₅₀ / EC₅₀) | References |

| Cell-Free Assays | |||

| Kinase Activity Assay (ADP-Glo) | Recombinant Human RIPK3 | 1.3 nM (IC₅₀) | [2][4][11][13][14] |

| Binding Assay (Fluorescence Polarization) | RIPK3 Kinase Domain | 1.8 nM (IC₅₀) | [2][6][11][12][15] |

| Kinase Activity Assay | Recombinant Human RIPK1 | >1000-fold less potent vs RIPK3 | [4][5][11] |

| Cell-Based Assays | |||

| TNF-induced Necroptosis | Human HT-29 Cells | ~1.51 µM (EC₅₀) | [6] |

| TNF-induced Necroptosis | Murine 3T3-SA Cells | Effective at 0.3 - 3 µM | [4][11] |

| TLR3-induced Necrosis | Fibroblasts | Effective Inhibition Shown | [4][5][10] |

| Necroptosis Inhibition | Primary Human Neutrophils | Effective Inhibition Shown | [4][5][11] |

Note: IC₅₀ (half-maximal inhibitory concentration) refers to the concentration of an inhibitor required to block 50% of a specific biochemical function. EC₅₀ (half-maximal effective concentration) refers to the concentration required to obtain 50% of the maximum biological effect in a cell-based assay.

Signaling Pathway Visualization

The following diagrams illustrate the canonical necroptosis pathway and the specific inhibitory point of this compound.

References

- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rndsystems.com [rndsystems.com]

- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 6. benchchem.com [benchchem.com]

- 7. RIPK3-Dependent Necroptosis Is Induced and Restricts Viral Replication in Human Astrocytes Infected With Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]

- 14. This compound, Necroptosis inhibitor (CAS 1346546-69-7) | Abcam [abcam.com]

- 15. medchemexpress.com [medchemexpress.com]

GSK872: A Chemical Probe for Interrogating RIPK3 Function

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in the execution of necroptosis, a form of regulated necrotic cell death. Necroptosis is implicated in a growing number of physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration. Understanding the precise function of RIPK3 in these contexts is crucial for the development of novel therapeutics. GSK872 has emerged as a potent and selective chemical probe for elucidating the biological roles of RIPK3. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and a framework for its validation as a chemical probe.

Quantitative Data for RIPK3 Inhibitors

The following tables summarize the key quantitative data for this compound and other notable RIPK3 inhibitors, providing a comparative overview of their potency and selectivity.

Table 1: Biochemical Potency of RIPK3 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| This compound | Human RIPK3 | Kinase Activity (ADP-Glo) | 1.3 | - | [1][2][3][4] |

| Human RIPK3 | Binding (Fluorescence Polarization) | 1.8 | - | [2][4] | |

| GSK843 | Human RIPK3 | Kinase Activity (ADP-Glo) | 6.5 | - | [5][6][7] |

| Human RIPK3 | Binding (Fluorescence Polarization) | 8.6 | - | [5][6][7] | |

| GSK840 | Human RIPK3 | Kinase Activity (ADP-Glo) | 0.3 | - | [7][8] |

| Human RIPK3 | Binding (Fluorescence Polarization) | 0.9 | - | [7][8] | |

| Zharp-99 | Human RIPK3 | Kinase Activity | More potent than this compound | 1.35 | [9][10][11] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | Concentration | % Inhibition | Reference |

| RIPK3 | Kinase Activity | 1.3 nM (IC50) | 50% | [1][2][3][4] |

| RIPK1 | Kinase Activity | 1 µM | No significant inhibition | [1][2] |

| Panel of ~300 kinases | Kinase Activity | 1 µM | >99% of kinases not inhibited | [1][2] |

Note on Off-Target Effects: While highly selective for RIPK3, it is crucial to note that at higher concentrations (typically >3-10 µM), this compound has been observed to induce apoptosis in a RIPK3-dependent manner.[1][3] This on-target toxicity should be carefully considered in experimental design.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the RIPK3-mediated necroptosis pathway and a general workflow for validating a chemical probe.

RIPK3-Mediated Necroptosis Signaling Pathway

Caption: TNFα-induced necroptosis pathway and the inhibitory action of this compound.

General Workflow for Chemical Probe Validation

Caption: A generalized workflow for the validation of a chemical probe.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide step-by-step methodologies for key assays used to characterize the function of this compound.

In Vitro RIPK3 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for determining the in vitro potency of RIPK3 inhibitors.

Materials:

-

Recombinant human RIPK3 (e.g., GST-tagged)

-

Myelin Basic Protein (MBP) as a generic substrate

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound (or other inhibitors) dissolved in DMSO

-

Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing recombinant RIPK3 and MBP in kinase reaction buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for RIPK3 if known, or a standard concentration (e.g., 10 µM) can be used.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Necroptosis Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of this compound's inhibitory effect.

Materials:

-

HT-29 cells

-

Complete culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNFα

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-fmk)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours.

-

Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) or DMSO (vehicle control) for 1-2 hours.

-

Necroptosis Induction: Add a cocktail of human TNFα (final concentration ~20-40 ng/mL), Smac mimetic (final concentration ~100 nM), and z-VAD-fmk (final concentration ~20 µM) to the wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis: Normalize the viability data to the vehicle-treated control and plot against the this compound concentration to determine the cellular EC50.

Western Blot for Phospho-MLKL

This protocol details the detection of phosphorylated MLKL (p-MLKL), a key downstream marker of RIPK3 activation, by western blotting.

Materials:

-

Cells treated as described in the cellular necroptosis assay.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-MLKL (e.g., pS358 for human) and anti-total MLKL.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-MLKL to total MLKL can be calculated to assess the level of RIPK3-mediated MLKL phosphorylation.

Conclusion

This compound is a valuable and widely used chemical probe for investigating the function of RIPK3 in necroptosis and other cellular processes. Its high potency and selectivity make it a powerful tool for dissecting the intricacies of RIPK3 signaling. However, researchers must be mindful of its potential to induce apoptosis at higher concentrations and should include appropriate controls in their experimental designs. By following the detailed protocols and validation framework outlined in this guide, scientists can confidently employ this compound to advance our understanding of RIPK3 biology and its role in human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. ulab360.com [ulab360.com]

- 11. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

In Vitro Characterization of GSK872: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characteristics of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information presented herein is intended to support researchers and professionals in the fields of cell biology, inflammation, and drug discovery in their investigation of necroptosis and the therapeutic potential of RIPK3 inhibition.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of RIPK3, a critical mediator of necroptosis, a form of programmed cell death. By binding to the ATP-binding pocket of the RIPK3 kinase domain, this compound effectively blocks the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[1] This inhibition prevents the oligomerization and translocation of MLKL to the plasma membrane, thereby halting the execution of the necroptotic cell death program.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's in vitro activity, compiled from various biochemical and cell-based assays.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Notes |

| RIPK3 Kinase Inhibition (IC50) | 1.3 nM | Cell-free biochemical assay.[3][4][5][6][7] |

| RIPK3 Binding Affinity (IC50) | 1.8 nM | Binds to the RIPK3 kinase domain.[3][4][5] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Inducing Agent | IC50 / Effective Concentration | Notes |

| HT-29 | Necroptosis Inhibition | TNF-α, SMAC mimetic, z-VAD-FMK | Concentration-dependent | A 100- to 1000-fold shift in IC50 is observed compared to biochemical assays.[3][8] |

| 3T3-SA | Necroptosis Inhibition | TNF-α, z-VAD-FMK | 0.3, 1, 3 µM | Inhibition of TNF-induced cell death.[3][6][7] |

| Primary Human Neutrophils | Necroptosis Inhibition | - | Not specified | Blocks necroptosis.[3][6][7] |

| Fibroblasts | Necrosis Inhibition | TLR3 activation | Not specified | Inhibits TLR3-induced necrosis.[6][7] |

| R28 (retinal ganglion cells) | Cell Viability | Glutamate | 40 µM (peak effect) | Promoted cell viability in a dose-dependent manner.[9] |

Table 3: Selectivity and Off-Target Effects

| Target | Activity | Notes |

| RIPK1 Kinase | No inhibition | Fails to inhibit RIPK1 kinase directly.[3] |

| Panel of 300 Kinases | Minimal cross-reactivity | At 1 µM, fails to inhibit most of the 300 human protein kinases tested.[3][6][7] |

| Apoptosis Induction | Induces apoptosis | Observed at higher concentrations (typically > 3-10 µM).[1][6][7] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for validating this compound activity in vitro.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro experiments to characterize the activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell-Based Necroptosis Inhibition Assay

Objective: To determine the potency of this compound in inhibiting induced necroptosis in a cellular context.

Materials:

-

Cell line susceptible to necroptosis (e.g., human HT-29 or murine L929 cells).[1]

-

Complete cell culture medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Necroptosis-inducing agents:

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.[1]

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 30 µM.[2] Include a vehicle control (DMSO).

-

Pre-treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.[1][2]

-

Necroptosis Induction: Add the necroptosis-inducing agents (TNF-α, SMAC mimetic, and z-VAD-FMK) to the appropriate wells. The pan-caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[1]

-

Incubation: Incubate the plate for a sufficient time to induce cell death (e.g., 18-24 hours).[2]

-

Cell Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.

-

Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 for necroptosis inhibition.

Western Blot Analysis of RIPK3 and MLKL Phosphorylation

Objective: To confirm the mechanism of action of this compound by assessing its effect on the phosphorylation of RIPK3 and its substrate MLKL.

Materials:

-

Cells treated as described in the necroptosis inhibition assay.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-RIPK3, anti-RIPK3, anti-phospho-MLKL, anti-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the levels of phosphorylated RIPK3 and MLKL in this compound-treated samples to the vehicle-treated control. A decrease in the phosphorylated forms of these proteins indicates successful inhibition by this compound.[1]

Safety and Toxicity Profile

A critical consideration when using this compound is its potential to induce apoptosis at higher concentrations (typically above 3-10 µM).[1][6][7] This on-target toxicity is thought to be mediated by a conformational change in RIPK3 upon inhibitor binding, which can lead to the recruitment of RIPK1 and the activation of caspase-8, initiating the apoptotic cascade.[10] Researchers should therefore perform careful dose-response studies to identify a concentration that effectively inhibits necroptosis without inducing significant apoptosis in their specific experimental model.[2] The inclusion of a pan-caspase inhibitor like z-VAD-FMK can help to distinguish between necroptotic and apoptotic cell death pathways.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 7. rndsystems.com [rndsystems.com]

- 8. GSK' 872 (GSK2399872A) | RIPK3 inhibitor | CAS 1346546-69-7 | Buy GSK' 872 (GSK2399872A) from Supplier InvivoChem [invivochem.com]

- 9. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

GSK872: A Technical Guide to its Effects on Cellular Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK872 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis, a form of programmed necrotic cell death.[1] Emerging evidence highlights the crucial role of necroptosis in the pathogenesis of various inflammatory diseases, making RIPK3 a compelling therapeutic target.[2][3][4] This technical guide provides an in-depth overview of the effects of this compound on cellular models of inflammation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its effects by binding to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity.[1][2] This action prevents the subsequent phosphorylation of the Mixed Lineage Kinase Domain-Like protein (MLKL), a critical downstream event in the execution of necroptosis.[2] By blocking the RIPK1/RIPK3/MLKL signaling cascade, this compound effectively inhibits necroptotic cell death and the subsequent release of damage-associated molecular patterns (DAMPs) that can trigger and amplify inflammatory responses.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various assays and cellular models.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Species | IC50 / EC50 | Reference |

| Cell-free kinase assay | RIPK3 | Human | 1.3 nM (IC50) | [1] |

| Cell-free binding assay | RIPK3 kinase domain | Human | 1.8 nM (IC50) | [1][2] |

| Cell-based necroptosis assay | HT-29 cells | Human | 1.51 µM (EC50) | [7] |

| Cell-based necroptosis assay | 3T3-SA cells | Murine | 0.3 - 3 µM (Effective Conc.) | [1] |

Note: A significant shift in potency is often observed between cell-free biochemical assays and cell-based assays, which can be 100- to 1000-fold.[1][4] This is attributed to factors such as cell permeability and protein binding.

Table 2: Effects of this compound on Inflammatory Markers in Cellular Models

| Cell Line/Model | Inflammatory Stimulus | This compound Concentration | Effect on Inflammatory Markers | Reference |

| R28 (retinal ganglion cells) | Glutamate | 40 µM | Inhibited upregulation of TNF-α, IL-6, and IL-1β mRNA. Markedly inhibited upregulation of NLRP3, pro-caspase-1, cleaved-caspase-1, and IL-1β proteins. | [5] |

| HBE (human bronchial epithelial cells) | Particulate matter (PM) | 5 µM | Significantly reduced PM-induced expression of IL-6 and IL-8 at both mRNA and protein levels. | [1] |

| BV2 (microglial cells) & SH-SY5Y (neuronal cells) | MPTP (in vivo model) | Not specified in vitro | Inhibited microglial activation and the expression of inflammatory mediators including NLRP3, IL-1β, IL-6, and TNF-α. | [3][8] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + z-VAD-FMK | 5 µM | Inhibited LPS/z-VAD-induced expression of inflammatory cytokines including TNFα, CCL3, and CXCL1. | [9] |

| THP-1 (human monocytic cells) | LPS + ATP | 5 mM | Suppressed the activation of NLRP3 inflammasome with reduction of IL-1β and IL-18 production. | [10][11] |

Key Signaling Pathways

This compound primarily impacts the necroptosis signaling pathway, which has significant crosstalk with inflammatory pathways, most notably the NLRP3 inflammasome.

Necroptosis Signaling Pathway

Crosstalk with NLRP3 Inflammasome

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the effects of this compound.

Induction of Necroptosis in HT-29 Cells

Objective: To induce necroptosis in a well-characterized cell line to assess the inhibitory effect of this compound.

Materials:

-

HT-29 human colorectal adenocarcinoma cells[2]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound hydrochloride (stock solution in DMSO)[7]

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed HT-29 cells into a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.[2]

-

Pre-treatment: Prepare serial dilutions of this compound in culture medium. Final concentrations may range from 0.01 to 10 µM.[7] Aspirate the old medium from the cells and add the medium containing this compound or a DMSO vehicle control. Incubate for 1-2 hours.[2]

-

Necroptosis Induction: Add a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor to the wells. The pan-caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[2]

-

Incubation: Incubate the plate for a predetermined time sufficient to induce cell death (e.g., 4-8 hours for protein analysis, 18-24 hours for viability).[2][12]

-

Assessment: Measure cell viability using a suitable assay or lyse the cells for subsequent protein analysis by Western blot.

Western Blot Analysis of Necroptosis Pathway Proteins

Objective: To provide direct evidence of this compound's inhibitory effect on the necroptosis pathway by detecting the phosphorylation status of key proteins.

Materials:

-

Cell lysates from the necroptosis induction experiment

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)[2]

-

Primary antibodies against:

-

Phospho-RIPK3

-

RIPK3

-

Phospho-MLKL

-

MLKL

-

GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer. Using BSA is recommended for phospho-specific antibodies to reduce background.[2]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[2]

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control. A decrease in the phosphorylated forms of RIPK3 and MLKL upon treatment with this compound provides direct evidence of its inhibitory effect.[2]

Conclusion

This compound is a valuable research tool for investigating the role of RIPK3-mediated necroptosis in inflammatory processes. Its high potency and selectivity allow for the specific interrogation of this pathway in various cellular models. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting RIPK3 in inflammatory diseases. At higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, a factor that should be considered in experimental design.[13]

References

- 1. selleckchem.com [selleckchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced RIPK3 Kinase Activity-dependent Lytic Cell Death in M1 but Not M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]

An In-depth Technical Guide to the Structural Basis of GSK872 Inhibition of RIPK3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Receptor-Interacting Protein Kinase 3 (RIPK3) is a pivotal serine/threonine kinase that functions as a central regulator of necroptosis, a form of regulated, pro-inflammatory cell death. The kinase activity of RIPK3 is essential for the phosphorylation of its substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which executes the final steps of membrane rupture. Given its role in various inflammatory and degenerative diseases, RIPK3 has emerged as a significant therapeutic target. GSK872 is a highly potent and selective inhibitor of RIPK3, making it an invaluable chemical probe for studying necroptosis and a foundational molecule for therapeutic development. This guide details the structural and molecular basis of this compound's interaction with RIPK3, summarizes its inhibitory activity, and provides detailed experimental protocols for its characterization.

The Necroptosis Signaling Pathway

Necroptosis is a regulated cell death pathway that can be initiated by various stimuli, most notably through the activation of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1). Under conditions where apoptosis is blocked (e.g., by viral proteins or chemical inhibitors of caspases like z-VAD-FMK), RIPK1 and RIPK3 are recruited into a cytosolic complex known as the necrosome. Within this complex, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to the full activation of RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to cell lysis.[1][2][3][4]

Quantitative Data for this compound Inhibition

This compound demonstrates high affinity and potent inhibitory activity against RIPK3 in biochemical assays, with remarkable selectivity over other kinases.[5][6][7][8] However, a notable shift in potency is observed between cell-free and cell-based assays, typically requiring higher concentrations for efficacy in a cellular context.[5][9]

Table 1: Biochemical Potency of this compound Against RIPK3

| Parameter | Value | Assay Type | Notes |

|---|---|---|---|

| IC₅₀ (Binding) | 1.8 nM | Fluorescence Polarization | Measures direct binding affinity to the RIPK3 kinase domain.[5][7][8][10] |

| IC₅₀ (Kinase Activity) | 1.3 nM | ADP-Glo / Radiometric | Measures inhibition of RIPK3's catalytic activity.[5][6][7][8] |

Table 2: Kinase Selectivity Profile of this compound

| Parameter | Value | Assay Type | Notes |

|---|---|---|---|

| Kinome Selectivity | >1000-fold | Kinase Panel Screen | Selective for RIPK3 over a panel of 300-400 other human kinases.[6][11] |

| RIPK1 Inhibition | No significant inhibition | Direct Kinase Assay | Fails to inhibit the closely related RIPK1 kinase.[5][6] |

Table 3: Cellular Activity of this compound

| Assay | Cell Line | IC₅₀ | Notes |

|---|---|---|---|

| TNF-induced Necroptosis | HT-29 (Human) | 100 - 1000 nM | A 100- to 1000-fold shift in IC₅₀ is observed compared to biochemical assays.[5][9] |

| TNF-induced Necroptosis | 3T3-SA (Murine) | Concentration-dependent | Effective at blocking necroptosis in murine cells.[5][6] |

| Apoptosis Induction | Various | 3 - 10 µM | At higher concentrations, this compound can paradoxically induce caspase-dependent apoptosis.[6][12] |

Structural Basis of Inhibition

The mechanism of this compound action is defined by its direct binding to the ATP-binding pocket of the RIPK3 kinase domain. The co-crystal structure of the mouse RIPK3 kinase domain in complex with this compound (PDB ID: 9IWW) reveals that this compound is a Type I inhibitor.[13] This class of inhibitors binds to the active (DFG-in) conformation of the kinase, directly competing with ATP.

Structural studies show that this compound stabilizes an inactive conformation of RIPK3, preventing the conformational changes required for catalytic activity and substrate binding.[14] This interaction prevents the phosphorylation of MLKL, thereby halting the execution of necroptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibition of RIPK3 by this compound.

In Vitro RIPK3 Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of recombinant RIPK3 by quantifying the amount of ADP produced during the phosphotransferase reaction.

Workflow:

Materials:

-

Recombinant human RIPK3 protein

-

This compound

-

Myelin Basic Protein (MBP) as a generic substrate

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM DTT)[12][15]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96- or 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%. Prepare a vehicle control using DMSO alone.

-

Kinase Reaction Setup:

-

Initiation of Kinase Reaction:

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to RIPK3 activity.

-

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Necroptosis Assay

This protocol assesses the ability of this compound to protect cells from induced necroptosis by measuring cell viability.

Materials:

-

HT-29 or other suitable cell line

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α, human or mouse as appropriate)

-

Smac mimetic (e.g., Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Crystal Violet)

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed cells in a 96-well plate to achieve 70-80% confluency on the day of the experiment.[16]

-

Inhibitor Pre-treatment: Pre-incubate the cells with serially diluted concentrations of this compound (e.g., 0.1 µM to 10 µM) or a DMSO vehicle control for 1-2 hours.[16]

-

Necroptosis Induction: Add the necroptotic stimuli to the wells. A typical combination for HT-29 cells is TNF-α (20-40 ng/mL), a Smac mimetic (100 nM), and z-VAD-FMK (20 µM).[15][16] The caspase inhibitor is critical to prevent apoptosis and ensure cell death occurs via necroptosis.

-

Incubation: Incubate the cells for 4-24 hours, depending on the cell line and experimental goals.

-

Viability Measurement:

-

At the end of the incubation period, add the chosen cell viability reagent according to the manufacturer's instructions.

-

Measure the output (luminescence, fluorescence, or absorbance) with a plate reader.

-

-

Data Analysis: Normalize the viability data to the untreated or DMSO-treated controls. Plot the cell viability against the this compound concentration to determine the IC₅₀ for necroptosis inhibition.

Western Blot for Phospho-MLKL

This protocol provides a method to directly observe the inhibition of the RIPK3 signaling cascade by measuring the phosphorylation of its direct substrate, MLKL.

Procedure:

-

Experiment Setup: Perform a cell-based necroptosis assay as described in section 5.2, typically in 6-well plates to obtain sufficient protein lysate. Include controls for untreated cells, cells with stimuli + DMSO, and cells with stimuli + this compound.

-

Lysate Preparation:

-

After the treatment period (e.g., 4-8 hours), wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation.[16]

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per sample via SDS-PAGE on an 8-12% gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[16]

-

Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

-

Data Analysis: Quantify the band intensities for p-MLKL using densitometry software. Compare the levels of p-MLKL in this compound-treated samples to the DMSO control to confirm the dose-dependent inhibition of RIPK3 activity in a cellular context. It is recommended to also probe for total MLKL and a loading control (e.g., GAPDH or β-actin) for normalization.

References

- 1. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9iww - Crystal structure of the mouse RIP3 kinase domain in complexed with GSK'872 - 概要 - 日本蛋白質構造データバンク [pdbj.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 16. benchchem.com [benchchem.com]

GSK872 and its Impact on the Necrosome Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, is a pro-inflammatory mode of cell death implicated in a spectrum of human pathologies, including inflammatory diseases and neurodegeneration. Central to this pathway is the formation of the necrosome, a multi-protein complex that executes cell death. This guide provides an in-depth technical overview of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key component of the necrosome. We will explore the mechanism of action of this compound, its impact on the necrosome complex, and provide detailed experimental protocols for its study.

The Necroptosis Signaling Pathway and the Necrosome

Necroptosis is a regulated cell death pathway that is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α).[1] The core of the necroptotic signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2][3] Upon activation, RIPK1 and RIPK3 assemble into a complex known as the necrosome.[4] Within this complex, RIPK3 becomes auto-phosphorylated and, in turn, phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like protein (MLKL).[1][4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane rupture and lytic cell death.[2]

Signaling Pathway Diagram

Caption: Necroptosis signaling pathway initiated by TNF-α, leading to the formation of the necrosome and culminating in MLKL-mediated cell death. This compound specifically inhibits RIPK3 kinase activity.

This compound: A Selective RIPK3 Inhibitor

This compound is a potent and highly selective small molecule inhibitor of RIPK3 kinase activity.[1][5] By binding to the kinase domain of RIPK3, this compound prevents the phosphorylation of MLKL, thereby halting the necroptotic cascade.[1] It is a valuable tool for dissecting the role of RIPK3-mediated necroptosis in various physiological and pathological contexts.

Quantitative Data for this compound

| Parameter | Value | Reference(s) |

| Target | RIPK3 Kinase | [1][5] |

| IC50 (Kinase Activity) | 1.3 nM | [1][5][6][7] |

| IC50 (Binding Affinity) | 1.8 nM | [1][5][6][7] |

| Selectivity | >1000-fold over ~300 other kinases | [8] |

| Cell-based EC50 | 100-1000 fold higher than biochemical IC50 | [7][9] |

| Apoptosis Induction | Observed at concentrations >3-10 µM | [10] |

Experimental Protocols

Workflow for Validating this compound Inhibition of RIPK3

Caption: A generalized experimental workflow to assess the inhibitory effect of this compound on the necrosome complex.

Cell Culture and Necroptosis Induction

-

Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929) are commonly used models for studying necroptosis.[1]

-

Seeding: Plate cells to achieve 70-80% confluency on the day of the experiment.[1]

-

Inhibitor Pre-treatment: Pre-incubate cells with this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for 1-2 hours.[1]

-

Necroptosis Induction: Treat cells with a combination of TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for 4-8 hours.[1] The caspase inhibitor is crucial to block apoptosis and direct the signaling towards necroptosis.[1]

Western Blot Analysis for Phosphorylated Necrosome Components

This protocol is designed to detect the phosphorylation status of RIPK3 and MLKL, key indicators of necrosome activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[3]

-

Immunoblotting:

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[2]

-

Analysis: A dose-dependent decrease in the phosphorylation of RIPK3 and MLKL in this compound-treated cells confirms its inhibitory activity.[1]

Co-Immunoprecipitation (Co-IP) of the Necrosome Complex

This protocol aims to isolate the RIPK1-RIPK3 complex to assess the effect of this compound on necrosome assembly.

-

Cell Lysis: Following necroptosis induction, wash cells with ice-cold PBS and lyse with IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).[11][12]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C and then discard the beads.[13]

-

Immunoprecipitation:

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer (a less stringent version of the lysis buffer).[14]

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.[14]

-

Analysis: Analyze the eluates by Western blotting using antibodies against RIPK1 and RIPK3.[14] this compound is not expected to directly inhibit the formation of the RIPK1-RIPK3 complex but will prevent the downstream signaling.[15]

MLKL Oligomerization Assay (Non-reducing PAGE)

This assay visualizes the formation of MLKL oligomers, a critical step in the execution of necroptosis.

-

Cell Lysis: Lyse cells in a buffer without reducing agents (e.g., Triton X-100-based buffer).[2]

-

Sample Preparation:

-

Electrophoresis and Western Blotting:

-

Analysis: Look for the appearance of high molecular weight bands corresponding to MLKL trimers (~160 kDa) and higher-order oligomers in the necroptosis-induced samples, and their reduction in the presence of this compound.[2]

Conclusion

This compound is a powerful and specific tool for the investigation of RIPK3-mediated necroptosis. Its ability to potently inhibit the kinase activity of RIPK3 allows for the precise dissection of the role of the necrosome in various disease models. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the on-target effects of this compound and to further explore the intricacies of the necroptosis signaling pathway. A thorough understanding of the mechanism of action of this compound and the application of these methodologies will be instrumental in advancing the development of novel therapeutics targeting necroptosis-driven diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. benchchem.com [benchchem.com]

- 15. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of GSK872 Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the downstream effects of GSK872, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret experiments involving this key chemical probe. This document details the molecular mechanism of this compound, its impact on cellular signaling pathways, and provides detailed experimental protocols and quantitative data to facilitate further investigation into its therapeutic potential.

Introduction to this compound

This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a critical mediator of necroptosis, a form of regulated necrotic cell death.[1] By binding to the RIPK3 kinase domain with high affinity, this compound prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL), which is the terminal executor of the necroptotic pathway.[2][3] This inhibition effectively blocks the necroptotic cascade, making this compound an invaluable tool for studying the role of necroptosis in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[4][5] It is important to note that at higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, a distinct form of programmed cell death.[6]

Core Mechanism of Action and Downstream Signaling

The primary mechanism of action of this compound is the inhibition of RIPK3 kinase activity. This intervention has several well-documented downstream consequences, primarily centered around the suppression of necroptosis and its associated inflammatory responses.

Inhibition of the Necroptotic Pathway

Necroptosis is initiated by various stimuli, including tumor necrosis factor (TNF-α), which leads to the formation of a multi-protein complex known as the necrosome. This complex minimally consists of RIPK1 and RIPK3. Within the necrosome, RIPK3 is activated and proceeds to phosphorylate MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs). This compound directly interferes with this cascade by preventing the RIPK3-mediated phosphorylation of MLKL.[2][3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor this compound in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GSK872: A Potent and Selective RIPK3 Inhibitor for Necroptosis Research

Application Notes and Protocols for Cell Culture Experiments

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of regulated cell death, GSK872 has emerged as a critical tool. This potent and highly selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3) offers a means to dissect the necroptosis signaling pathway, a form of programmed necrosis implicated in a range of inflammatory diseases and cellular stress responses. These application notes provide comprehensive protocols for the use of this compound in cell culture experiments, guidelines for data interpretation, and a summary of its mechanism of action.

Mechanism of Action

This compound specifically targets the kinase activity of RIPK3, a central player in the necroptosis cascade.[1][2] It binds to the RIPK3 kinase domain with high affinity, exhibiting an IC50 of 1.8 nM, and subsequently inhibits its kinase activity with an IC50 of 1.3 nM.[2][3] This inhibition prevents the phosphorylation of the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] The phosphorylation of MLKL is a critical step that triggers its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[1][2] By blocking this key event, this compound effectively halts the execution of necroptosis.[1] It is important to note that at higher concentrations (typically 3-10 µM), this compound has been observed to induce apoptosis, a distinct form of programmed cell death.

Data Presentation

The efficacy of this compound can vary between cell-free biochemical assays and cell-based assays, with a notable shift in IC50 values often observed.[1][4] This discrepancy is attributed to factors within the cell culture environment, such as serum protein binding, which can reduce the effective concentration of the inhibitor.[1]

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 Value |

| Biochemical Assay (Binding) | RIPK3 Kinase Domain | 1.8 nM[3] |

| Biochemical Assay (Kinase Activity) | RIPK3 Kinase | 1.3 nM[4] |

Table 2: Effective Concentrations of this compound in Cell Culture

| Cell Line | Species | Tissue of Origin | Experimental Context | Effective Concentration | Incubation Time | Reference |

| HT-29 | Human | Colorectal Adenocarcinoma | Inhibition of TNF-induced necroptosis | 0.01 - 3 µM | 24 hours | [3] |

| 3T3-SA | Mouse | Fibrosarcoma | Inhibition of TNF-induced cell death | Not specified | 18 hours | [4] |

| Primary Human Neutrophils | Human | Blood | Inhibition of necroptosis | Not specified | Not specified | [4] |

| HBE | Human | Bronchial Epithelium | Reduction of PM-induced IL6 and IL8 expression | 5 µM | Not specified | [4] |

| U251 | Human | Glioblastoma | Decrease of TP4-mediated cytotoxicity | 5 µM | 1 hour | [4] |

| Astrocytes | Not specified | Brain | Neuroprotection after OGD/Re injury | 10 µM | 24 hours (upon reoxygenation) | [3] |

| R28 | Rat | Retinal Ganglion Cells | Protection against glutamate-induced excitotoxicity | 40 µM (peak) | 24 hours | [5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder and is soluble in DMSO.[6][7]

-

To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.30 mL of DMSO.[6][7]

-

Mix thoroughly until the powder is completely dissolved.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[6][7] The solution is stable for up to 3 months when stored properly.[6][7]

Protocol 2: Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes a general procedure for inducing necroptosis and assessing the inhibitory effect of this compound.

-

Cell Seeding: Plate cells in a suitable culture vessel to achieve 70-80% confluency on the day of the experiment.[2]

-

Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (a typical starting range is 0.1 µM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.[1][2]

-

Necroptosis Induction: To induce necroptosis, treat the cells with a combination of stimuli. A common method is the use of TNF-α (20-40 ng/mL), a Smac mimetic (e.g., 100 nM birinapant), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[2] The pan-caspase inhibitor is crucial for blocking apoptosis and directing the signaling towards necroptosis.[2]

-

Incubation: Incubate the cells for a predetermined time sufficient to induce cell death, typically ranging from 4 to 24 hours.[1][2]

-

Assessment of Cell Viability: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or trypan blue exclusion.

-

Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 for necroptosis inhibition.[1]

Protocol 3: Western Blot Analysis of Necroptosis Markers

This protocol allows for the confirmation of this compound's mechanism of action by assessing the phosphorylation status of key necroptosis pathway proteins.

-

Cell Treatment: Follow steps 1-4 of Protocol 2 to treat cells with necroptosis inducers and this compound.

-

Protein Lysate Preparation:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the target proteins.[2]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of RIPK3 and MLKL overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

-

-

Data Analysis: A decrease in the levels of phosphorylated RIPK3 and MLKL in the presence of this compound confirms its inhibitory effect on the necroptosis pathway.[2]

Mandatory Visualization

Caption: The necroptosis signaling pathway initiated by TNFα, leading to the formation of the necrosome and subsequent cell death. This compound acts by inhibiting the kinase activity of RIPK3.

Caption: A typical experimental workflow for investigating the inhibitory effects of this compound on necroptosis in cell culture.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Cell Signaling Technology [cellsignal.com]

- 7. This compound (#90126) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vivo Studies Using GSK872

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of GSK872 for in vivo studies. This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis.[1][2][3] These protocols are compiled from various in vivo studies and are intended to serve as a foundational resource for designing and executing experiments involving this compound.

Data Presentation: Quantitative Summary of In Vivo Studies

The following table summarizes the quantitative data from various in vivo studies that have utilized this compound. This allows for easy comparison of dosages, administration routes, and experimental models.

| Animal Model | Disease/Injury Model | Dosage | Administration Route | Key Findings |

| C57BL/6 mice | Ischemia Injury | 1.9 mmol/kg | Intraperitoneal (i.p.) | Significantly decreased HIF-1α expression.[4] |

| Mice | MPTP-induced Parkinson's Disease | Not Specified | Not Specified | Rescued motor impairment and inhibited dopaminergic cell death.[5] |

| Rats | Subarachnoid Hemorrhage (SAH) | 25 mM (6 μL) | Intracerebroventricular | Attenuated brain edema and improved neurological function.[1] |

| Mice | NMDA-induced Glaucoma Model | 80 μM (intravitreal injection) | Intravitreal | Markedly inhibited the decrease in total retinal thickness.[6] |

Signaling Pathway: this compound in Necroptosis

This compound functions as a specific inhibitor of RIPK3, a crucial kinase in the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is implicated in various inflammatory and neurodegenerative diseases. The pathway is typically initiated by stimuli such as TNF-α, leading to the formation of a necrosome complex involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). This compound specifically targets RIPK3, thereby inhibiting the downstream phosphorylation of MLKL and subsequent cell death.[5][6]

Figure 1: this compound inhibits the necroptosis signaling pathway by targeting RIPK3.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Ischemia

This protocol is adapted from a study investigating the effects of this compound on HIF-1α expression following ischemia injury in mice.[4]

1. Materials:

- This compound

- Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)[2]

- C57BL/6 mice

- Syringes and needles for intraperitoneal injection

2. Procedure:

- Preparation of this compound Solution:

- Prepare a stock solution of this compound in DMSO.

- On the day of the experiment, prepare the final working solution by diluting the stock solution in the vehicle to achieve the desired final concentration for a dose of 1.9 mmol/kg. Ensure the solution is clear and homogenous.[2]

- Animal Dosing:

- Acclimatize C57BL/6 mice to the laboratory conditions for at least one week.

- Induce ischemia in the mice according to the specific experimental model.

- Administer this compound (1.9 mmol/kg) or vehicle via intraperitoneal injection at the appropriate time point relative to the ischemic insult.

- Post-Treatment Analysis:

- At the desired endpoint, euthanize the animals and collect tissues of interest.

- Analyze the tissues for relevant biomarkers, such as HIF-1α expression, using techniques like Western blotting or immunohistochemistry.

Protocol 2: Intracerebroventricular Administration of this compound in a Rat Model of Subarachnoid Hemorrhage

This protocol is based on a study evaluating the neuroprotective effects of this compound in a rat model of subarachnoid hemorrhage.[1]

1. Materials:

- This compound